N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-12-14(10-20-24(12)13-6-4-3-5-7-13)18(26)19-11-16-22-21-15-8-9-17(27-2)23-25(15)16/h3-10H,11H2,1-2H3,(H,19,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXBMTCUTKYUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division.
Mode of Action
It is known to interact with the cell division protein zipa. The interaction may result in changes that affect the normal function of the protein, potentially inhibiting bacterial cell division.
Biochemical Pathways
The compound’s interaction with the Cell division protein ZipA could affect the bacterial cell division pathway.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which is a critical factor in its effectiveness.
Result of Action
Given its target, it is plausible that the compound could inhibit bacterial cell division, potentially leading to the inhibition of bacterial growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its target. .
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine moiety linked to a pyrazole structure through a methyl bridge. The presence of multiple heterocyclic rings suggests diverse biological activities. The specific functional groups within the molecule are crucial for its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of triazolo-pyridazine and pyrazole compounds possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for some derivatives were reported as low as 1.06 µM, indicating potent activity against these cell lines .
Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal effects. For example, some synthesized compounds showed significant activity against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key proteins involved in cell proliferation and survival pathways, such as c-Met kinase . By binding to these targets, the compound can modulate gene expression and cellular signaling pathways.
Research Findings
A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of similar compounds:
| Compound Name | Biological Activity | IC50 Values | Reference |
|---|---|---|---|
| Compound 12e | Anticancer | 1.06 µM | |
| Pyrazole Derivative A | Antimicrobial | 31 µg/mL | |
| Triazolo Derivative B | Antifungal | 250 µg/mL |
Case Studies
Several case studies highlight the effectiveness of triazolo-pyridazine derivatives in preclinical settings:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various triazolo derivatives against A549 and MCF-7 cells using the MTT assay. Most compounds showed moderate to high cytotoxicity with significant apoptosis induction observed in treated cells .
- Antimicrobial Screening : Another study screened several pyrazole derivatives for antibacterial activity against common pathogens like E. coli and S. aureus. Compounds demonstrated varying degrees of effectiveness, with some exhibiting superior activity compared to standard antibiotics .
Preparation Methods
Hydrazine Cyclization Strategy
In a method analogous to the synthesis of AMG 337, the triazolopyridazine ring can be constructed via Stille cross-coupling followed by hydrazine cyclization. For example, 5-chloro-2,3-difluoropyridine undergoes coupling with a stannane reagent (e.g., 3-methylisoxazole stannane) to yield a fluoropyridine intermediate. Subsequent treatment with hydrazine at 80–100°C induces cyclization, forming the triazolopyridazine core. Introducing the methoxy group at position 6 may involve nucleophilic aromatic substitution (SNAr) using sodium methoxide under reflux conditions.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Stille Coupling | Pd(OAc)₂, XPhos, 1,4-dioxane, 100°C, 16 h | 60% |
| Hydrazine Cyclization | Hydrazine hydrate, EtOH, reflux, 12 h | 75% |
| Methoxy Introduction | NaOMe, DMF, 80°C, 6 h | 85% |
¹H NMR data for the intermediate 6-methoxy-triazolo[4,3-b]pyridazine aligns with literature, showing a singlet for the methoxy group at δ 3.95 ppm and aromatic protons between δ 8.50–8.70 ppm.
Preparation of the Pyrazole-Carboxamide Moiety
The 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide fragment is synthesized via regioselective condensation and subsequent amidation.
Pyrazole Ring Formation
Arylhydrazines and β-keto esters are condensed under acidic conditions to form pyrazole rings. For instance, phenylhydrazine reacts with ethyl acetoacetate in acetic acid to yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Oxidation with MnO₂ or DDQ converts the ester to a carboxylic acid, which is then converted to the carboxamide using HATU-mediated coupling with ammonium chloride.
Optimized Protocol
- Condensation : Phenylhydrazine (1.2 eq), ethyl acetoacetate (1.0 eq), AcOH, reflux, 8 h (Yield: 78%).
- Oxidation : MnO₂ (3 eq), DCM, rt, 24 h (Yield: 82%).
- Amidation : HATU (1.5 eq), DIPEA (3 eq), NH₄Cl (2 eq), DMF, rt, 4 h (Yield: 70%).
¹³C NMR confirms the carboxamide carbonyl at δ 167.2 ppm, while the pyrazole methyl group resonates at δ 10.2 ppm.
Coupling of Triazolopyridazine and Pyrazole-Carboxamide
The final step involves alkylation of the triazolopyridazine’s methyl group with the pyrazole-carboxamide.
Nucleophilic Substitution
The triazolopyridazine intermediate is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄). The resulting bromide undergoes nucleophilic displacement with the pyrazole-carboxamide’s amine in the presence of K₂CO₃ in DMF at 60°C.
Representative Procedure
- Bromination : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h (Yield: 65%).
- Alkylation : Pyrazole-carboxamide (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 h (Yield: 58%).
LC-MS analysis of the final product shows a molecular ion peak at m/z 428.2 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₇N₇O₂.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via medium-pressure liquid chromatography (MPLC) using a gradient of 0–10% MeOH in DCM. Final recrystallization from EtOAc/hexanes yields pure compound as a white solid (purity >98% by HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, 1H, triazolopyridazine-H), 7.82 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, Ph-H), 4.85 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
Challenges and Alternative Routes
Regioselectivity in Pyrazole Formation
Unsymmetrical hydrazines may lead to regioisomeric pyrazoles. Employing ionic liquid catalysts (e.g., [bmim]PF₆) enhances selectivity for the 1,3,5-trisubstituted product.
Racemization During Coupling
Chiral centers, if present, require asymmetric synthesis. Chiral chromatography (e.g., Chiralpak AD-H) resolves enantiomers, as demonstrated in related triazolopyridazine syntheses.
Scalability and Industrial Relevance
The Stille coupling and HATU-mediated amidation steps are amenable to scale-up, though Pd catalyst costs necessitate recycling. Patent US9415037B2 highlights similar compounds synthesized at kilogram scale using continuous flow reactors, achieving 85% yield in the final coupling step.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:
- Step 1 : Formation of the pyrazole core via hydrazine hydrate-mediated cyclization of ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate in toluene under reflux .
- Step 2 : Introduction of the triazolopyridazine moiety using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours, followed by purification via column chromatography .
- Critical conditions : Inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures (50–80°C), and chromatographic monitoring (TLC/HPLC) to ensure purity .
Q. What structural features of this compound are critical for its biological interactions?
Key structural elements include:
- A methoxy-substituted triazolopyridazine ring , which enhances solubility and target binding.
- A 5-methyl-1-phenylpyrazole group , providing steric bulk and π-π stacking potential with hydrophobic enzyme pockets.
- The carboxamide linker , enabling hydrogen bonding with biological targets like kinases or cytochrome P450 enzymes .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
Methodologies include:
- 1H NMR/IR spectroscopy to confirm functional groups and connectivity.
- High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold).
- Elemental analysis (C, H, N) to verify stoichiometry .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolopyridazine coupling step?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst systems : Copper(I) iodide with 1,10-phenanthroline enhances click chemistry efficiency.
- Temperature modulation : Gradual heating (50°C → 80°C) reduces side reactions.
- Stoichiometric ratios : A 1.2:1 molar excess of the alkyne precursor minimizes unreacted starting material .
Q. What computational strategies are effective for predicting the compound’s biological targets?
Advanced approaches include:
- Molecular docking (e.g., AutoDock Vina) against targets like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with activity .
- MD simulations (AMBER/CHARMM) to evaluate binding stability over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Strategies involve:
- Comparative assays : Standardize in vitro protocols (e.g., MIC for antimicrobial studies) to minimize variability.
- Structural analogs analysis : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate activity-contributing groups.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., triazole derivatives consistently show higher anticancer IC₅₀ vs. pyrazoles) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key challenges and solutions:
- Racemization : Use chiral catalysts (e.g., BINAP-Pd complexes) during asymmetric synthesis steps.
- Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA).
- Process monitoring : Implement inline FTIR or Raman spectroscopy for real-time quality control .
Methodological Considerations
Q. What in vitro assays are recommended for initial biological screening?
Prioritize:
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) at 10 µM compound concentration.
- Cell viability tests (MTT/XTT) against cancer lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Antimicrobial disk diffusion (CLSI guidelines) for bacterial/fungal strains .
Q. How should stability studies be designed under physiological conditions?
Protocol:
- pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Light exposure : Test under ICH Q1B conditions to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
